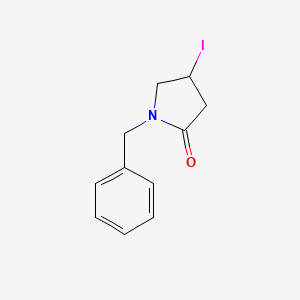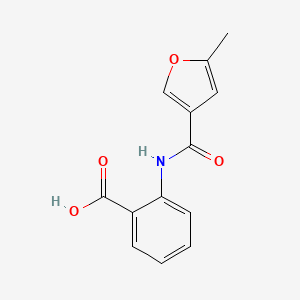
Ethanone, 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This particular compound is notable for its unique structure, which includes a butyl and a methyl group attached to the pyrrole ring, along with an ethanone group. The molecular formula for this compound is C₁₁H₁₇NO .
準備方法
The synthesis of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of aldehydes with amines and ethyl pyruvate under ambient conditions . This reaction typically requires a catalyst, such as 1-butyl-1-methylpyrrolidinium hydrogen sulfate, to promote the formation of the pyrrole ring. The reaction conditions are generally mild, making this method practical and efficient for industrial production.
化学反応の分析
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring. Halogenation and nitration are common substitution reactions, with reagents such as chlorine and nitric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar pyrrole ring structure but lacks the butyl group.
2-Acetyl-1-methylpyrrole: Another related compound, differing in the position of the acetyl group.
The uniqueness of 1-(1-butyl-2-methyl-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
1-(1-Butyl-2-methyl-1H-pyrrol-3-yl)ethanone is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization of this compound in innovative ways.
特性
CAS番号 |
112722-71-1 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
1-(1-butyl-2-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-4-5-7-12-8-6-11(9(12)2)10(3)13/h6,8H,4-5,7H2,1-3H3 |
InChIキー |
ZQZPBVULVVFDKZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=CC(=C1C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



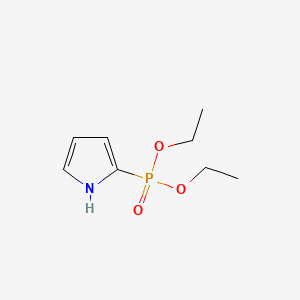
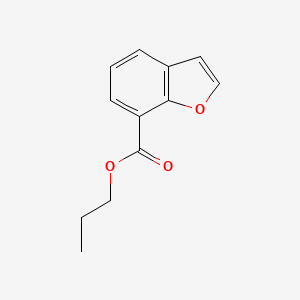
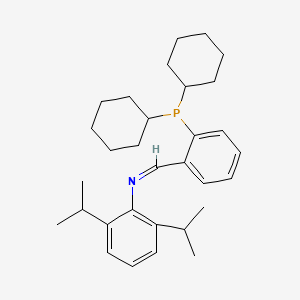
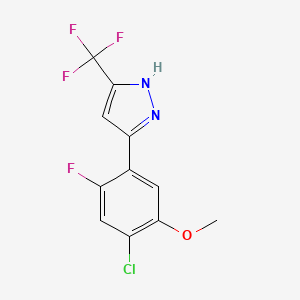
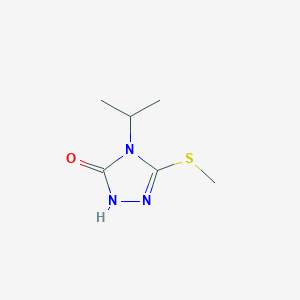

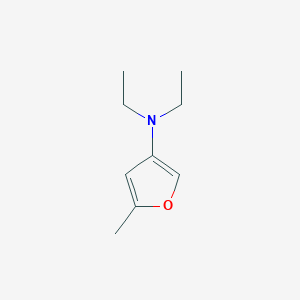
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

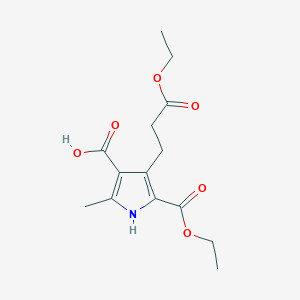
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
